2,3,4,5-Tetrafluorobenzylmagnesium chloride, 0.25 M in Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluorobenzylmagnesium chloride, 0.25 M in Ether: is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is a compound containing a carbon-magnesium bond. This reagent is particularly useful for forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,4,5-Tetrafluorobenzylmagnesium chloride typically involves the reaction of 2,3,4,5-tetrafluorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:
2,3,4,5-Tetrafluorobenzyl chloride+Mg→2,3,4,5-Tetrafluorobenzylmagnesium chloride
Industrial Production Methods: On an industrial scale, the production of 2,3,4,5-Tetrafluorobenzylmagnesium chloride follows similar principles but is optimized for larger quantities. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the performance of the Grignard reagent.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrafluorobenzylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form substituted products.
Electrophiles: Reacts with electrophiles like carbon dioxide to form carboxylic acids.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From reactions with halides.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
Chemistry: 2,3,4,5-Tetrafluorobenzylmagnesium chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in building complex molecular structures.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for drug development. Its ability to form carbon-carbon bonds makes it useful in creating new drug candidates with potential therapeutic effects.
Industry: In the chemical industry, 2,3,4,5-Tetrafluorobenzylmagnesium chloride is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrafluorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with a wide range of electrophiles, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions used.
Comparison with Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent used for similar purposes.
Methylmagnesium chloride: Used for nucleophilic addition reactions.
Ethylmagnesium bromide: Commonly used in organic synthesis for forming carbon-carbon bonds.
Uniqueness: 2,3,4,5-Tetrafluorobenzylmagnesium chloride is unique due to the presence of fluorine atoms on the benzyl ring. These fluorine atoms can influence the reactivity and selectivity of the compound, making it particularly useful in certain synthetic applications where fluorinated products are desired.
Properties
Molecular Formula |
C7H3ClF4Mg |
---|---|
Molecular Weight |
222.85 g/mol |
IUPAC Name |
magnesium;1,2,3,4-tetrafluoro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H3F4.ClH.Mg/c1-3-2-4(8)6(10)7(11)5(3)9;;/h2H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
PMXUUSNTMYZSAN-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C(=C1F)F)F)F.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.